molecular formula C16H14Cl2N6O3S2 B15100466 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B15100466
M. Wt: 473.4 g/mol
InChI Key: QISZMSUIRMXPCR-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole derivative. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.

    Biology: The compound is used in research related to enzyme inhibition and protein binding studies.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly for its triazole moiety which is known for its biological activity.

    Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
  • N-(2-amino-4,5-dichlorophenyl)acetamide

Uniqueness

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the sulfamoylphenyl group enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H14Cl2N6O3S2

Molecular Weight

473.4 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H14Cl2N6O3S2/c17-9-1-6-12(13(18)7-9)15-22-23-16(24(15)19)28-8-14(25)21-10-2-4-11(5-3-10)29(20,26)27/h1-7H,8,19H2,(H,21,25)(H2,20,26,27)

InChI Key

QISZMSUIRMXPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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